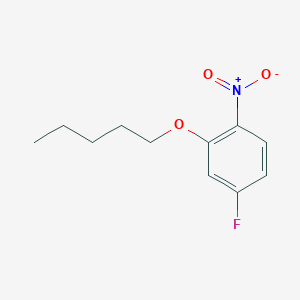

4-Fluoro-1-nitro-2-(pentyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-nitro-2-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-8-9(12)5-6-10(11)13(14)15/h5-6,8H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSGLEZOQKJPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611891 | |

| Record name | 4-Fluoro-1-nitro-2-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94832-26-5 | |

| Record name | 4-Fluoro-1-nitro-2-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Fluoro-1-nitro-2-(pentyloxy)benzene is a substituted nitroaromatic compound that serves as a valuable intermediate in synthetic organic chemistry. Its unique combination of functional groups—a nitro group, a fluorine atom, and a pentyloxy ether chain—imparts a specific reactivity profile that makes it particularly useful for the construction of more complex molecular architectures. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and analytical characteristics is fundamental to its application in research.

Core Properties

The key identifying and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 94832-26-5 | |

| Molecular Formula | C₁₁H₁₄FNO₃ | [1] |

| Molecular Weight | 227.23 g/mol | [1] |

| Appearance | Expected to be a yellow solid or oil, typical for nitroaromatic compounds. | Inferred from related compounds[2] |

| Solubility | Insoluble in water; soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and DMF. | Inferred from related compounds |

| Storage | Store at room temperature or refrigerated (2-8°C), sealed in a dry environment.[3] | [3] |

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, a detailed prediction can be made based on the analysis of its constituent parts and data from analogous structures like 4-fluoronitrobenzene.[4][5][6][7]

| Spectrum | Predicted Chemical Shifts (δ) and Couplings (J) | Rationale |

| ¹H NMR | δ ~8.0-8.2 ppm (dd, 1H): Proton ortho to NO₂. δ ~7.2-7.4 ppm (m, 2H): Remaining two aromatic protons. δ ~4.1-4.3 ppm (t, 2H): -OCH₂- protons. δ ~1.8-2.0 ppm (quint, 2H): -OCH₂CH ₂- protons. δ ~1.3-1.5 ppm (m, 4H): Central two -CH₂- groups of the pentyl chain. δ ~0.9-1.0 ppm (t, 3H): Terminal -CH₃ group. | The nitro group strongly deshields the ortho proton. The fluorine atom will introduce complex splitting (coupling) to adjacent protons. The aliphatic chain will show standard shifts and multiplicities for a pentyl ether. |

| ¹³C NMR | δ ~160-165 ppm (d, JC-F ≈ 250 Hz): Carbon bearing the Fluorine. δ ~150-155 ppm: Carbon bearing the pentyloxy group. δ ~140-145 ppm: Carbon bearing the nitro group. δ ~125-130 ppm (d): Aromatic CH ortho to NO₂. δ ~115-120 ppm (d): Aromatic CH. δ ~110-115 ppm (d): Aromatic CH. δ ~70 ppm: -OCH₂- carbon. δ ~28-30 ppm: -OCH₂C H₂- carbon. δ ~22-25 ppm: Remaining aliphatic carbons. δ ~14 ppm: Terminal -CH₃ carbon. | The C-F bond will exhibit a large one-bond coupling constant. The electron-withdrawing and -donating effects of the substituents dictate the aromatic carbon shifts. |

| IR (cm⁻¹) | ~1520 & ~1350: Asymmetric and symmetric NO₂ stretching. ~1200-1300: Ar-O stretching. ~1000-1100: C-O ether stretching. ~1100-1200: C-F stretching. ~2850-3000: Aliphatic C-H stretching. | These are characteristic vibrational frequencies for the respective functional groups. |

| Mass Spec (EI) | m/z 227 (M⁺): Molecular ion peak. m/z 157: Loss of the pentyl group (C₅H₁₀). m/z 141: Loss of the pentyloxy group (OC₅H₁₁). | Fragmentation is expected to occur at the ether linkage. |

Synthesis and Purification

The most logical and efficient synthesis of this compound is achieved via a Williamson ether synthesis, a cornerstone reaction in organic chemistry.[8][9][10][11][12] This approach involves the reaction of a phenoxide with an alkyl halide.

Synthetic Pathway

The synthesis is a two-step process starting from commercially available 2-fluorophenol.

Experimental Protocol

Step 1: Synthesis of 4-Fluoro-2-nitrophenol

This protocol is adapted from established methods for the nitration of fluorophenols.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-fluorophenol (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cooling: Cool the solution to -10 °C using an ice-salt bath.

-

Nitration: Slowly add fuming nitric acid (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into cold water. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methylcyclohexane to yield 4-fluoro-2-nitrophenol as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol follows the principles of the Williamson ether synthesis for nitroaromatics.[8]

-

Reaction Setup: In a round-bottom flask, combine 4-fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF).

-

Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting phenol is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue using flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the final product.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay of its functional groups on the aromatic ring.

Electronic Effects and SNAr Reactivity

The key to this molecule's utility is the activation of the C-F bond towards nucleophilic aromatic substitution (SNAr).

-

Nitro Group (-NO₂): Acts as a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It delocalizes the negative charge of the Meisenheimer intermediate formed during nucleophilic attack, stabilizing it and lowering the activation energy of this rate-determining step.[13]

-

Fluorine (-F): While fluorine is the most electronegative halogen, its role in SNAr is unique. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Fluorine's strong inductive effect (-I) polarizes the C-F bond and stabilizes the anionic Meisenheimer intermediate, making the initial attack faster compared to other halogens like chlorine or bromine.[13] This often results in a reactivity order of F > Cl > Br > I for activated SNAr reactions, contrary to SN2 reactions.[14]

-

Pentyloxy Group (-OC₅H₁₁): This is an electron-donating group through its resonance effect (+M), which would typically deactivate the ring towards nucleophilic attack. However, its position ortho to the nitro group and meta to the fluorine means its deactivating influence on the C-F substitution is minimal.

Potential Transformations

-

Nucleophilic Aromatic Substitution (SNAr): The most significant reaction is the displacement of the fluoride by various nucleophiles (e.g., amines, thiols, alkoxides). This reaction is highly regioselective at the C4 position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative using various reagents (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation opens up a vast array of subsequent functionalization chemistries, such as diazotization or amide bond formation.

Applications in Drug Development and Research

The structural motifs present in this compound are highly relevant in medicinal chemistry. Both nitroaromatic and fluorinated compounds are prevalent in pharmaceuticals.[15][16][17][18][19]

Protein Degrader Building Block

This compound is classified as a building block for protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[20]

-

Role of the Building Block: A molecule like this compound can be incorporated into the linker or the target-binding ligand. The reactive fluoride allows for the straightforward attachment of other molecular fragments (e.g., the E3 ligase ligand or the linker itself) via an SNAr reaction. The pentyloxy chain provides a lipophilic spacer, which can be crucial for optimizing the ternary complex formation between the degrader, target, and ligase. The nitro group can later be reduced to an amine, providing a handle for further chemical modifications.

Safety, Handling, and Storage

Given the presence of a nitroaromatic system, this compound should be handled with care. The safety data for the closely related compound, 4-fluoronitrobenzene, indicates significant toxicity.[13][17]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

-

Toxicity: Nitroaromatic compounds can be toxic and are often skin and respiratory irritants. They may cause damage to organs through prolonged or repeated exposure.[15][17]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis. Its predictable reactivity, particularly in SNAr reactions, makes it a reliable and versatile building block. For researchers in drug discovery, especially those working on targeted protein degradation, this compound offers a strategic starting point for constructing complex and biologically active molecules. Proper understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in the laboratory.

References

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7.

- Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.

- BenchChem. (2025).

- Verma, A. K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.

-

Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

- ACS Publications. (2024). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development.

- Thermo Fisher Scientific. (2025).

- Organic Chemistry Tutor. (2023, November 7). Williamson Ether Synthesis [Video]. YouTube.

-

ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).... Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Müller, J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

- Synfacts. (2020).

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

- PubMed Central. (n.d.). Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders.

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- YouTube. (2023, October 16). 30) Williamson synthesis for ethers| Preparation of Ethers| Alcohol, phenol ethers class12 Organic [Video].

-

MD Topology. (n.d.). 1-Fluoro-4-nitrobenzene. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- CORE. (n.d.).

Sources

- 1. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum [chemicalbook.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1-Fluoro-4-nitrobenzene | C6H4FNO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. svedbergopen.com [svedbergopen.com]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. lifechemicals.com [lifechemicals.com]

- 21. researchgate.net [researchgate.net]

- 22. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]

"4-Fluoro-1-nitro-2-(pentyloxy)benzene" CAS number 94832-26-5

An In-Depth Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS: 94832-26-5): A Key Building Block for Modern Drug Discovery

Executive Summary

This compound is a specialized aromatic organic compound that has emerged as a significant building block in the field of medicinal chemistry. Its unique trifunctional architecture—an activated fluoro group for nucleophilic aromatic substitution, a reducible nitro group for subsequent derivatization, and a lipophilic pentyloxy chain—makes it a highly versatile intermediate. This guide provides a comprehensive technical overview of its chemical properties, a robust synthesis protocol, an analysis of its reactivity, and its critical application in the synthesis of advanced therapeutics, particularly in the rapidly evolving area of targeted protein degradation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's potential in their synthetic programs.

Core Molecular Profile

This compound, registered under CAS number 94832-26-5, is strategically designed for multi-step organic synthesis. The molecule incorporates an electron-deficient benzene ring, making it susceptible to specific chemical transformations that are foundational to constructing complex molecular architectures. Its utility is most pronounced in creating libraries of compounds for screening and in the rational design of targeted therapeutic agents.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical and Handling Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 94832-26-5 | [1][2][3] |

| Molecular Formula | C11H14FNO3 | [1][3][4] |

| Molecular Weight | 227.23 g/mol | [4][5] |

| Purity | Typically ≥98% | [3] |

| SMILES | CCCCCOC1=CC(F)=CC=C1=O | [2] |

| InChIKey | VGSGLEZOQKJPFM-UHFFFAOYSA-N | [4] |

| Appearance | Not specified; related compounds are yellow oils/solids. | [5][6] |

| Storage | Store sealed in a dry, cool environment. Options include 2-8°C for short-term or -20°C for long-term storage. |[2][4] |

The Chemistry of a Versatile Building Block: Synthesis & Reactivity

The synthetic value of this compound stems from its predictable and high-yielding reactivity at two key positions, allowing for sequential, controlled modifications.

Principles of Synthesis: A Mechanistic Approach

The most direct and industrially scalable synthesis is the Williamson ether synthesis. This pathway is preferred due to the high commercial availability of the precursors and the robust nature of the reaction, which typically proceeds with high regioselectivity and yield.

Causality of the Synthetic Choice: The starting material, 4-fluoro-2-nitrophenol, possesses a highly acidic phenolic proton (pKa ~7.2) due to the electron-withdrawing effects of the ortho-nitro and para-fluoro substituents. This acidity allows for easy deprotonation by a mild base like potassium carbonate (K₂CO₃), avoiding harsher conditions that could lead to side reactions. The resulting phenoxide is a potent nucleophile that readily attacks an electrophilic pentyl halide (e.g., 1-bromopentane) in an SN2 reaction to form the desired ether linkage.

Caption: Workflow for the Williamson Ether Synthesis of the title compound.

Exemplary Synthesis Protocol

This protocol is a representative method based on standard chemical principles. Researchers should first perform a risk assessment and optimize conditions on a small scale.

-

Reaction Setup: To a stirred solution of 4-fluoro-2-nitrophenol (1.0 eq) in acetone (10 mL per gram of phenol) in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq) followed by 1-bromopentane (1.2 eq).

-

Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 60°C).

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting phenol.

-

Work-up: After cooling to room temperature, filter the solid potassium carbonate and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane, to yield this compound as a pure compound.

Key Reactive Sites & Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr): The primary utility of this molecule lies in the reactivity of the C-F bond. The nitro group, being a powerful electron-withdrawing group situated para to the fluorine, strongly activates the aromatic ring towards nucleophilic attack. This activation occurs by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[6] The fluorine atom is an excellent leaving group in SNAr reactions, often demonstrating superior reactivity compared to heavier halogens like chlorine or bromine in this context.[7] This allows for the precise and efficient introduction of a wide variety of nucleophiles (e.g., amines, thiols, alcohols) at the C4 position.

Caption: Key stages of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Reduction of the Nitro Group: The nitro group serves as a masked amine. It can be selectively reduced to an aniline derivative under various conditions, most commonly via catalytic hydrogenation (e.g., H₂, Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media. This transformation provides a secondary functional handle that is orthogonal to the SNAr chemistry. The resulting amine is a versatile nucleophile and a key precursor for forming amides, sulfonamides, and ureas, which are common linkages in drug molecules.

Application in Drug Development: The Protein Degrader Connection

The designation of this compound as a "Protein Degrader Building Block" by suppliers is a direct testament to its application in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3]

Targeted Protein Degradation (TPD): PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a chemical linker that connects the two.

Role of the Building Block: This molecule provides a pre-functionalized scaffold that can be readily incorporated into a PROTAC synthesis.

-

Linker Component: The pentyloxy group can serve as a portion of the lipophilic linker, which is critical for modulating cell permeability and optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

-

Scaffolding & Attachment Points: The aromatic ring provides a rigid core. The reactive C-F bond (via SNAr) or the nitro group (after reduction to an amine) can be used as attachment points to connect to either the target protein ligand or the E3 ligase ligand.

Caption: Conceptual integration of the building block into a PROTAC structure.

Analytical Characterization & Quality Control

Ensuring the purity and identity of this compound is critical for its successful use in synthesis. Standard analytical techniques are employed for quality control. While specific spectra should be obtained from the supplier, the expected data are predictable.[2]

Table 2: Expected Analytical Data

| Technique | Expected Results |

|---|---|

| ¹H NMR | - Aromatic protons (~7.0-8.0 ppm) showing characteristic splitting patterns due to fluorine and ortho/meta coupling. - Triplet for the -OCH₂- protons (~4.1 ppm). - Multiplets for the aliphatic chain protons (~0.9-1.8 ppm). - Triplet for the terminal -CH₃ group (~0.9 ppm). |

| ¹³C NMR | - Aromatic carbons (~110-160 ppm), with C-F and C-O signals being most deshielded. Carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). - Aliphatic carbons (~14-70 ppm). |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 227. - Characteristic fragmentation patterns including loss of the pentyloxy group, nitro group, and fragments of the alkyl chain. |

| HPLC | - A single major peak with purity ≥98% under standard reverse-phase conditions. |

Safety, Handling, and Storage

While a specific, comprehensive safety dataset for this compound is limited, the known hazards of related fluoronitroaromatic compounds necessitate stringent safety precautions.[5] Compounds in this class are often toxic, irritant, and may have long-term health effects.[8][9][10]

Table 3: Prudent Laboratory Safety Practices

| Aspect | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. |

| Handling | Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust. Avoid contact with skin and eyes. |

| Fire Safety | Keep away from heat, sparks, and open flames. Use dry powder or carbon dioxide extinguishers.[5] |

| Incompatibilities | Avoid contact with strong oxidizing agents.[5] |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains. |

| Hazardous Combustion Products | Thermal decomposition can release toxic gases including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[5] |

Conclusion

This compound is more than a simple intermediate; it is a strategically designed tool for the modern medicinal chemist. Its predictable reactivity at two distinct functional groups, combined with its suitability as a scaffold-linker element, makes it exceptionally valuable. Its primary role as a building block in the synthesis of targeted protein degraders places it at the forefront of innovative drug discovery, enabling the rapid assembly of complex and potent therapeutic candidates. Proper understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

-

This compound. SINFOO Chemical Solutions Co., Ltd. Available from: [Link]

-

This compound, min 98%, 100 grams. A-Star Research. Available from: [Link]

-

94832-26-5|this compound. BIOFOUNT. Available from: [Link]

-

4-Fluoronitrobenzene. Wikipedia. Available from: [Link]

-

This compound - SAFETY DATA SHEET. AFG Bioscience. Available from: [Link]

-

p-Fluoronitrobenzene. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Sreenivasa S, et al. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E. 2014. Available from: [Link]

-

Pentafluorobenzene: Promising Applications in Diagnostics and Therapeutics. ACS Applied Bio Materials. 2023. Available from: [Link]

-

Benzene, 1-fluoro-4-nitro-. NIST WebBook. Available from: [Link]

- Preparation of fluoronitrobenzene. Google Patents (US4164517A).

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. 2019. Available from: [Link]

-

Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene... Doubtnut/YouTube. Available from: [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available from: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. 2022. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022. Available from: [Link]

Sources

- 1. sinfoochem.com [sinfoochem.com]

- 2. 94832-26-5|this compound|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 94832-26-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 5. afgsci.com [afgsci.com]

- 6. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

A Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene: Synthesis, Characterization, and Applications in Modern Drug Discovery

Executive Summary

This technical guide provides an in-depth analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene (CAS No. 94832-26-5), a key chemical intermediate with growing significance in the field of drug development. The presence of three distinct functional groups—a nitro group, a fluorine atom, and a pentyloxy ether chain—on a benzene scaffold makes this molecule a versatile building block, particularly in the synthesis of targeted protein degraders.[1] This document outlines the molecule's fundamental properties, provides a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and describes the necessary analytical techniques for its characterization and quality control. Furthermore, it explores the strategic importance of its structural components in the design of advanced therapeutic agents, offering researchers and drug development professionals a comprehensive resource for leveraging this compound in their work.

Molecular Overview and Physicochemical Properties

Structure and Nomenclature

This compound is an aromatic compound characterized by a benzene ring substituted at positions 1, 2, and 4. Its systematic IUPAC name is this compound, and it is also known by synonyms such as 4-fluoro-2-pentoxy-1-nitro-benzene.[2] The molecule's structure combines an electron-withdrawing nitro group, an electronegative fluorine atom, and a moderately lipophilic pentyloxy side chain, each contributing to its unique reactivity and utility in medicinal chemistry.

Physicochemical Data

The core properties of this compound are summarized below. While experimental data for properties such as boiling and melting points are not widely published for this specific molecule, values for structurally analogous compounds are provided for estimation and handling purposes.

| Property | Value | Source(s) |

| CAS Number | 94832-26-5 | [1][3][4][5] |

| Molecular Formula | C₁₁H₁₄FNO₃ | [1][3][4][5] |

| Molecular Weight | 227.23 g/mol | [3][4][5] |

| Appearance | Likely a yellow solid or liquid | Inferred from related nitroaromatics[6][7] |

| Boiling Point (Est.) | >240 °C (lit.) | Based on 4-Bromo-1-fluoro-2-nitrobenzene |

| Density (Est.) | ~1.2-1.8 g/mL at 25 °C | Based on related fluoro-nitrobenzene compounds[8] |

| Classification | Organic Building Block, Nitro Compound, Ether | [9] |

Synthesis and Mechanistic Insights

The most logical and industrially scalable route to this compound is the Williamson ether synthesis.[10][11] This classical organic reaction is exceptionally well-suited for this target due to the electronic properties of the starting materials.

Retrosynthetic Analysis and Strategy

The target molecule is an ether, pointing directly to a disconnection at the ether oxygen. This yields two potential precursor pairs. The most effective strategy involves the reaction of an activated phenoxide with a primary alkyl halide. The presence of the electron-withdrawing nitro group para to the fluorine and ortho to the hydroxyl group in the precursor, 4-fluoro-2-nitrophenol, significantly increases the acidity of the phenolic proton. This allows for deprotonation with a mild base like potassium carbonate, avoiding the harsh conditions that might be required for less activated phenols.[12] The alkylating agent, 1-bromopentane, is a primary alkyl halide, which is ideal for the Sₙ2 mechanism of the Williamson synthesis, minimizing the risk of the competing E2 elimination reaction that is prevalent with secondary and tertiary halides.[10][11]

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

4-Fluoro-2-nitrophenol

-

1-Bromopentane (or 1-iodopentane)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely ground

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension with a concentration of approximately 0.1-0.2 M relative to the nitrophenol.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate without interfering with the nucleophilic attack, promoting the Sₙ2 reaction.[12]

-

-

Reagent Addition: Add 1-bromopentane (1.1-1.2 eq) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrophenol spot is consumed.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Causality: The water washes remove any remaining inorganic salts and DMF (if used), while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.

Synthesis Workflow Visualization

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. sinfoochem.com [sinfoochem.com]

- 4. This compound | 94832-26-5 [amp.chemicalbook.com]

- 5. 94832-26-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 6. nbinno.com [nbinno.com]

- 7. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. 94832-26-5|this compound|BLD Pharm [bldpharm.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

Abstract

This technical guide provides an in-depth examination of the synthesis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a key aromatic building block in modern medicinal chemistry and materials science. The document details a robust and efficient synthetic pathway via the Williamson ether synthesis, selected for its high yield, operational simplicity, and scalability. We will explore the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful outcome. This guide is intended for researchers, chemists, and process development professionals who require a reliable method for the preparation of this versatile intermediate.

Introduction: Strategic Importance of the Target Molecule

This compound (CAS No. 94832-26-5) is a substituted nitroaromatic compound whose value lies in the strategic placement of its functional groups.[1][2] The molecule incorporates:

-

An activated aromatic ring , where the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr) of the fluorine atom.[3][4]

-

A fluorine substituent , a bioisostere often incorporated into pharmaceutical candidates to enhance metabolic stability, binding affinity, and lipophilicity.[5]

-

A reducible nitro group , which serves as a synthetic handle for the introduction of an amine, enabling further molecular diversification.

-

A pentyloxy ether group , which modulates the molecule's solubility and steric profile.

These features make it a valuable intermediate for constructing complex molecular architectures, particularly in the development of novel therapeutics and functional materials.[6][7] This guide provides the scientific rationale and practical methodology for its synthesis.

Retrosynthetic Analysis and Pathway Selection

The logical and most direct approach to constructing an ether linkage is the Williamson ether synthesis.[8] This strategy offers superior control and predictability compared to alternatives such as late-stage fluorination or nitration, which often suffer from issues with regioselectivity and harsh reaction conditions.[5]

Retrosynthetic Disconnection:

The target molecule is disconnected at the ether bond, yielding two commercially available and stable synthons: 4-fluoro-2-nitrophenol and a suitable C5 alkylating agent, such as 1-bromopentane.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is selected for its reliance on the robust SN2 mechanism, which is highly effective for coupling a phenoxide with a primary alkyl halide.[9][10]

Core Synthesis Protocol: The Williamson Ether Synthesis

Principle and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for forming ether linkages.[9] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[10]

-

Deprotonation: A base, typically a mild one like potassium carbonate, deprotonates the acidic phenolic hydroxyl group of 4-fluoro-2-nitrophenol. The presence of the ortho-nitro group significantly increases the acidity of this proton, facilitating its removal.[11]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of the primary alkyl halide (1-bromopentane), which bears the leaving group (Br⁻).

-

Concerted Displacement: The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. In this concerted step, the C-O bond is formed as the C-Br bond is broken.[9]

The choice of a primary alkyl halide is critical to maximize the yield of the desired ether and prevent the competing E2 elimination side reaction, which becomes significant with secondary and tertiary halides.[10][12]

Overall Reaction Scheme

Caption: Williamson ether synthesis of the target molecule.

Reactant and Reagent Overview

Proper selection and handling of materials are paramount for reproducibility. The key components for this synthesis are summarized below.

| Compound | Role | CAS No. | M.W. ( g/mol ) | M.P. (°C) | B.P. (°C) |

| 4-Fluoro-2-nitrophenol | Starting Material | 394-33-2 | 157.10 | 75-77 | - |

| 1-Bromopentane | Alkylating Agent | 110-53-2 | 151.04 | -95 | 129-130 |

| Potassium Carbonate | Base | 584-08-7 | 138.21 | 891 | - |

| Acetonitrile | Solvent | 75-05-8 | 41.05 | -45 | 81-82 |

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis and can be adjusted accordingly.

1. Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-nitrophenol (1.57 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq).[11]

-

Causality: Using an excess of the base ensures complete deprotonation of the phenol, driving the reaction to completion. Potassium carbonate is chosen for its low cost, ease of handling, and sufficient basicity for this activated phenol.[11]

2. Reagent Addition:

-

Add 40 mL of anhydrous acetonitrile to the flask, followed by 1-bromopentane (1.24 mL, 1.51 g, 10 mmol, 1.0 eq).

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism without interfering.[11] Anhydrous conditions prevent unwanted side reactions.

3. Reaction Execution and Monitoring:

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) eluent system. The starting phenol will have a lower Rf value than the less polar ether product.[3] The reaction is complete upon the disappearance of the starting phenol spot.

4. Work-up and Extraction:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of ice-cold water. The product will often precipitate as a solid or oil.

-

Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (2 x 30 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[3]

5. Purification and Isolation:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

For high purity, the crude material should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid or oil.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Data, Characterization, and Expected Outcomes

Reaction Parameters & Expected Outcomes

The following table summarizes the key parameters and expected results for this synthesis.

| Parameter | Value | Rationale |

| Stoichiometry | Phenol (1.0 eq), Alkyl Halide (1.0-1.1 eq), Base (2.0 eq) | Slight excess of halide can ensure full consumption of phenol. Excess base drives deprotonation. |

| Temperature | ~82 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier without significant solvent loss. |

| Time | 6-8 hours | Typical duration for complete conversion in similar systems.[11] |

| Expected Yield | 85-95% | Williamson ether syntheses on activated nitrophenols are generally high-yielding.[11] |

| Purity (Post-Chromo.) | >98% | Column chromatography is highly effective for removing unreacted starting materials and byproducts. |

Product Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure, verifying the presence of the pentyl chain, the correct substitution pattern on the aromatic ring, and the single fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₄FNO₃, MW = 227.23).[2]

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the C-O-C ether linkage, the aromatic C-F bond, and the characteristic strong asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹).

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Fluoro-2-nitrophenol: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

-

Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Consult the Safety Data Sheet (SDS) for each reagent before use. Waste should be disposed of in accordance with institutional and local regulations.

Conclusion

This guide outlines a validated and reliable synthesis pathway for this compound. By employing the Williamson ether synthesis, researchers can access this valuable chemical intermediate in high yield and purity. The provided protocol, grounded in established chemical principles, offers a clear and reproducible method suitable for laboratory-scale synthesis. The strategic insights into reactant choice and reaction monitoring are intended to empower scientists to confidently and successfully execute this synthesis for applications in drug discovery and advanced materials development.

References

- BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. BenchChem.

-

Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. BenchChem.

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link]

- BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives. BenchChem.

-

SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. SINFOO. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluoronitrobenzene. Wikipedia. Available at: [Link]

-

Stompor, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5396. Available at: [Link]

-

Santra, S., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4964. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. francis-press.com [francis-press.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-1-nitro-2-(pentyloxy)benzene

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4-Fluoro-1-nitro-2-(pentyloxy)benzene. The following sections provide a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by established spectroscopic principles and data from analogous structures.

Introduction

This compound, with the molecular formula C₁₁H₁₄FNO₃ and a molecular weight of 227.2 g/mol , is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas.[1][2] Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough spectroscopic analysis. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons and the protons of the pentyloxy group. The aromatic region will be influenced by the substitution pattern on the benzene ring. Drawing parallels with 4-fluoronitrobenzene, the aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.[3][4]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.3 | dd | 1H | Ar-H ortho to NO₂ |

| ~ 7.2 - 7.4 | m | 2H | Ar-H |

| ~ 4.1 - 4.3 | t | 2H | -OCH₂- |

| ~ 1.8 - 1.9 | quint | 2H | -OCH₂CH₂- |

| ~ 1.3 - 1.5 | m | 4H | -CH₂CH₂CH₃ |

| ~ 0.9 - 1.0 | t | 3H | -CH₃ |

-

Aromatic Protons: The electron-withdrawing nitro group will deshield the ortho proton, shifting its signal downfield. The fluorine atom will also influence the chemical shifts and introduce additional coupling.

-

Pentyloxy Protons: The methylene group attached to the oxygen (-OCH₂-) will be the most deshielded of the alkyl chain. The remaining methylene and methyl groups will appear at progressively higher fields.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents and their positions on the aromatic ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 (d) | C-F |

| ~ 150 - 155 | C-O |

| ~ 140 - 145 | C-NO₂ |

| ~ 125 - 130 | Ar-C |

| ~ 115 - 120 (d) | Ar-C |

| ~ 110 - 115 (d) | Ar-C |

| ~ 70 - 75 | -OCH₂- |

| ~ 28 - 30 | -OCH₂CH₂- |

| ~ 22 - 24 | -CH₂CH₂CH₃ |

| ~ 14 | -CH₃ |

-

Aromatic Carbons: The carbons directly attached to the fluorine, oxygen, and nitro groups will have characteristic chemical shifts. The carbon attached to fluorine will appear as a doublet due to carbon-fluorine coupling.

-

Pentyloxy Carbons: The chemical shifts of the aliphatic carbons will decrease with increasing distance from the electron-withdrawing oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-F bond, the C-O ether linkage, and the aromatic ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~ 1520 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~ 1340 - 1380 | Strong | Symmetric NO₂ stretch |

| ~ 1200 - 1250 | Strong | Aryl C-O stretch |

| ~ 1100 - 1200 | Strong | C-F stretch |

| ~ 1000 - 1100 | Medium | Alkyl C-O stretch |

The presence of strong absorption bands for the nitro group is a key diagnostic feature.[5] The positions of the aromatic C-H stretches and the C-F and C-O stretches will also be informative for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be expected.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 227 | [M]⁺ (Molecular ion) |

| 181 | [M - NO₂]⁺ |

| 156 | [M - C₅H₁₁O]⁺ |

| 126 | [M - C₅H₁₁O - NO]⁺ |

| 71 | [C₅H₁₁]⁺ |

The molecular ion peak at m/z 227 would confirm the molecular weight.[1][2] Fragmentation is likely to involve the loss of the nitro group (NO₂) and the pentyloxy side chain.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range (~0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected range (~0-180 ppm).

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a solution cell.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric and solvent absorptions.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition:

-

EI-MS: Introduce the sample into the ion source, where it is bombarded with electrons to induce ionization and fragmentation.

-

ESI-MS: Infuse the sample solution into the ESI source to generate protonated or sodiated molecular ions.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Key Structural Features

To visually represent the molecule and its key spectroscopic correlations, the following diagrams are provided.

Figure 1: Molecular structure of this compound.

Figure 2: Predicted key fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By leveraging established principles and data from analogous compounds, we have predicted the key features of its NMR, IR, and MS spectra. The detailed experimental protocols and visual diagrams serve as a practical resource for researchers in the synthesis, characterization, and application of this and related molecules. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.

References

-

SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). p-Fluoronitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzene, nitro-. Retrieved from [Link]

Sources

A Technical Guide to 4-Fluoro-1-nitro-2-(pentyloxy)benzene: A Versatile Building Block in Modern Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Fluoro-1-nitro-2-(pentyloxy)benzene, a key synthetic intermediate in pharmaceutical and materials science research. We will dissect the molecule's inherent reactivity, which is governed by the interplay of its three key functional groups: an activating nitro group, a labile fluorine leaving group, and a sterically influential pentyloxy chain. This document offers a comprehensive overview, from its fundamental physicochemical properties to detailed, field-proven protocols for its synthesis and subsequent transformations. By explaining the causality behind experimental choices, this guide serves as a practical resource for researchers aiming to leverage this building block in the development of complex molecular architectures.

Core Concepts: Understanding the Molecular Architecture

This compound (CAS No. 94832-26-5) is an aromatic compound distinguished by a unique substitution pattern that endows it with significant synthetic utility.[1][2] The benzene ring is functionalized with:

-

A nitro group (-NO₂) , which is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution but, critically, activates it for nucleophilic aromatic substitution (SₙAr).[3][4]

-

A fluoro group (-F) positioned para to the nitro group. The strong electron-withdrawing effect of the nitro group makes this fluorine an excellent leaving group in SₙAr reactions.[3][5]

-

A pentyloxy group (-OC₅H₁₁) , an ether linkage that adds lipophilicity and can influence the molecule's solubility and steric profile.

This specific arrangement of functional groups makes the molecule a prime candidate for sequential, regioselective modifications, rendering it a valuable intermediate in multi-step synthetic pathways.

Physicochemical Properties

A clear understanding of the physical properties of a building block is paramount for its effective use in experimental design, particularly for reaction setup and purification.

| Property | Value | Source |

| CAS Number | 94832-26-5 | [1][2][6] |

| Molecular Formula | C₁₁H₁₄FNO₃ | [1][2] |

| Molecular Weight | 227.23 g/mol | [1][2] |

| Storage | Room temperature, sealed in dry conditions | [1][6] |

| Appearance | Not specified, but related compounds are often yellow liquids or low-melting solids | [7] |

Synthesis of the Building Block: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis.[8][9][10] This classic Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[8][9][11] In this context, 4-fluoro-2-nitrophenol is deprotonated to form a nucleophilic phenoxide, which then attacks a primary pentyl halide, such as 1-bromopentane.

Rationale for Experimental Design

-

Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the acidic phenol (pKa ≈ 7.2) but not so strong as to promote side reactions. Sodium hydride (NaH) is an alternative for a more forceful, irreversible deprotonation.[8]

-

Choice of Alkylating Agent: A primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane) is required to ensure the reaction proceeds via an Sₙ2 mechanism. Secondary or tertiary halides would lead to elimination (E2) as the major competing pathway.[8][9]

-

Solvent Selection: A polar aprotic solvent such as acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF) is preferred. These solvents effectively solvate the cation (K⁺) while leaving the phenoxide nucleophile relatively free, thereby accelerating the Sₙ2 reaction rate.[8][10]

Visualized Workflow: Williamson Ether Synthesis

Caption: Workflow for the Williamson ether synthesis of the title compound.

Detailed Experimental Protocol

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-nitrophenol (10 mmol, 1.57 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).[10]

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes. Add 1-bromopentane (12 mmol, 1.81 g, 1.5 mL) dropwise to the stirring mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Work-up: After cooling to room temperature, filter the solid salts (KBr and excess K₂CO₃) and wash them with a small amount of ethyl acetate. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. If necessary, purify further via column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Key Transformations: Leveraging the Building Block

The synthetic power of this compound lies in the distinct reactivity of its fluoro and nitro groups.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing nitro group in the para position. This group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, lowering the activation energy.[3][4][12][13]

Common Nucleophiles:

-

Amines (primary and secondary)

-

Alkoxides and Phenoxides

-

Thiolates

Caption: Key stages of the Nucleophilic Aromatic Substitution (SₙAr) reaction.

-

Setup: In a sealed vial, dissolve this compound (1 mmol) in a polar aprotic solvent like DMSO or DMF (5 mL).

-

Addition: Add the desired amine (1.2-2.0 mmol) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 mmol).

-

Reaction: Heat the mixture at 80-120°C for 2-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry, and concentrate.

-

Purification: Purify the crude material by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (-NH₂), a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals.[14] This conversion opens up a new avenue for functionalization, such as amide bond formation or diazotization.

Common Reduction Methods:

-

Catalytic Hydrogenation: H₂, Pd/C, PtO₂. This method is clean but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes).[15][16]

-

Metal/Acid Reduction: Fe/HCl, SnCl₂/HCl, Zn/CH₃COOH. These are classic, robust, and cost-effective methods.[16][17]

-

Transfer Hydrogenation: Using reagents like ammonium formate with Pd/C.

Caption: Workflow for the reduction of the nitro group to an amine.

-

Setup: Dissolve this compound (5 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (25 mmol, 5.64 g) to the solution.

-

Reaction: Heat the mixture to reflux (78°C) for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8) and effervescence ceases.

-

Isolation: Filter the resulting white precipitate (tin salts) through a pad of Celite®, washing the pad with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the corresponding aniline derivative.

Safety and Handling

As with all nitroaromatic and fluoroaromatic compounds, proper safety precautions are essential.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][19]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[20][21] Avoid inhalation of vapors and contact with skin and eyes.[20][22]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[18][21]

-

Toxicity: Nitroaromatic compounds are often toxic and may cause damage to organs through prolonged or repeated exposure. They can be harmful if swallowed, inhaled, or absorbed through the skin.[18][21][22] Immediate medical attention is required in case of significant exposure.[20]

Conclusion

This compound is a strategically designed synthetic building block whose value is derived from the predictable and distinct reactivity of its functional groups. The ability to perform selective nucleophilic aromatic substitution at the C-F bond, followed by or preceded by the reduction of the nitro group to a versatile amine, provides a powerful and logical pathway for the construction of complex, polysubstituted aromatic systems. This guide has outlined the fundamental principles, reliable synthetic protocols, and key transformations that enable researchers to effectively incorporate this molecule into their synthetic programs, particularly in the fields of drug discovery and materials science.

References

-

Wikipedia. 4-Fluoronitrobenzene. Available at: [Link]

-

Oakwood Chemical. This compound, min 98%. Available at: [Link]

-

SINFOO Chemical Solutions Co., Ltd. This compound. Available at: [Link]

-

Indian Journal of Chemistry. A new reagent for selective reduction of nitro group. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

-

Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

Wikipedia. Williamson ether synthesis. Available at: [Link]

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]

-

Loba Chemie. 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Available at: [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

-

YouTube. The Williamson Ether Synthesis | Named Reactions [Ep. 1]. Available at: [Link]

-

BIOFOUNT. This compound. Available at: [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

-

Chemistry LibreTexts. Nucleophilic Substitutions on Aromatic Systems. Available at: [Link]

-

YouTube. Reduction of nitrobenzene. Available at: [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Available at: [Link]

-

YouTube. reduction of nitro groups. Available at: [Link]

-

NIH National Center for Biotechnology Information. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Available at: [Link]

-

NIST WebBook. Benzene, 1-fluoro-4-nitro-. Available at: [Link]

- Google Patents. Preparation of fluoronitrobenzene.

-

Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. Available at: [Link]

- Google Patents. Water phase synthesis process of difluoromethoxy nitrobenzene.

-

NIH National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 6. 94832-26-5|this compound|BLD Pharm [bldpharm.com]

- 7. nbinno.com [nbinno.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. francis-press.com [francis-press.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. lobachemie.com [lobachemie.com]

Reactivity of the nitro group in "4-Fluoro-1-nitro-2-(pentyloxy)benzene"

An In-depth Technical Guide to the Reactivity of the Nitro Group in 4-Fluoro-1-nitro-2-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key intermediate in modern organic synthesis, valued for its tailored reactivity which is primarily dictated by the electronic interplay of its three distinct functional groups on the aromatic scaffold. This guide provides a comprehensive analysis of the reactivity centered on the nitro group, exploring its dual role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and as a versatile functional handle for chemical reduction. We will dissect the underlying electronic principles, provide field-proven experimental protocols, and illustrate key mechanisms and workflows to offer a practical and in-depth resource for professionals in chemical and pharmaceutical development.

The Electronic Architecture of this compound

The reactivity of this substituted benzene is not random; it is a finely tuned system governed by the electronic and steric influences of its substituents. A clear understanding of these effects is paramount to predicting and controlling its chemical behavior.

-

The Nitro Group (-NO₂): This is the dominant activating group for nucleophilic attack. It exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This effect significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. Crucially, the resonance stabilization is most effective at the ortho and para positions relative to the nitro group.

-

The Fluoro Group (-F): As a halogen, fluorine is highly electronegative, contributing a strong inductive (-I) electron-withdrawal. While it has a weak resonance-donating effect (+M), its inductive effect and its capacity to act as an excellent leaving group in SNAr reactions are its defining characteristics in this context.[1]

-

The Pentyloxy Group (-OC₅H₁₁): This alkoxy group has a dual nature. It is inductively withdrawing (-I) due to the oxygen atom's electronegativity but is a strong resonance donor (+M) through its lone pairs. The +M effect is dominant, increasing electron density at the ortho and para positions relative to itself.

In this compound, these effects converge. The nitro group is positioned para to the fluorine, placing the C-F bond in an ideal position for activation towards nucleophilic attack. The negative charge of the reaction intermediate (the Meisenheimer complex) can be effectively delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[2][3][4][5]

Key Transformations Involving the Nitro Group

The nitro group's utility is twofold: it facilitates the substitution of other groups on the ring and can itself be transformed into one of the most valuable functional groups in medicinal chemistry—the aniline.

The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)

The primary reaction pathway for this molecule is the SNAr, where the fluoride is displaced by a nucleophile. The reaction proceeds via a two-step addition-elimination mechanism.

Mechanism:

-

Addition: A nucleophile attacks the carbon atom bearing the fluorine. This is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

-

Stabilization: The negative charge of this intermediate is delocalized across the aromatic ring and, most importantly, onto the electronegative oxygen atoms of the para-nitro group. This stabilization is the critical factor that lowers the activation energy for the reaction.[4][6]

-

Elimination: The aromaticity of the ring is restored through the expulsion of the fluoride leaving group.

// Reactants

Reactants [label=<

this compound

this compound

Nu [label="Nu⁻", fontcolor="#EA4335"];

// Meisenheimer Complex

Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

// Product

Product [label=<

Substitution Product

Substitution Product

LeavingGroup [label="F⁻", fontcolor="#34A853"];

// Arrows Reactants -> Intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; Intermediate -> Product [label="- F⁻", fontcolor="#34A853"]; {rank=same; Reactants; Nu;} {rank=same; Product; LeavingGroup;} } Caption: SNAr mechanism showing nucleophilic attack and stabilization.

Experimental Protocol: SNAr with Pyrrolidine

This protocol describes a representative SNAr reaction under continuous flow conditions, adapted from established methodologies for similar substrates.[7][8]

-

Reagent Preparation:

-

Prepare a 0.2 M solution of this compound in anhydrous Tetrahydrofuran (THF).

-

Prepare a 0.4 M solution of pyrrolidine in anhydrous THF.

-

-

System Setup:

-

Use a continuous flow reactor system equipped with two syringe pumps and a heated reaction coil (e.g., stainless steel, 10 mL volume).

-

Set the reactor coil temperature to 120 °C.

-

Set the system back-pressure regulator to 10 bar (150 psi) to ensure the solvent remains in the liquid phase.

-

-

Reaction Execution:

-

Pump the two reagent solutions at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer just before the heated reaction coil. This provides a residence time of 10 minutes in the reactor.

-

-

Work-up and Isolation:

-

Collect the reactor output after the system has reached a steady state.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product via column chromatography on silica gel to yield the desired N-substituted product.

-

Causality Behind Experimental Choices:

-

Solvent (THF): A polar aprotic solvent is used because it effectively solvates the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

-

Temperature and Pressure: Elevated temperature increases the reaction rate. The use of a sealed flow reactor allows for temperatures above the solvent's boiling point by applying back pressure, significantly accelerating the substitution.[8]

-

Stoichiometry: A slight excess of the nucleophile (pyrrolidine) is used to drive the reaction to completion.

Reduction of the Nitro Group to a Primary Amine

The transformation of the nitro group into an amine is a cornerstone of synthetic chemistry, unlocking a plethora of subsequent functionalization possibilities. This reduction must often be performed chemoselectively, preserving other functional groups.